molecular formula C17H17N3O B2825364 1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 899946-98-6

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2825364
CAS RN: 899946-98-6
M. Wt: 279.343
InChI Key: VEIVRIYUBIFCPO-UHFFFAOYSA-N
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Description

The compound “1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea” is a urea derivative that contains an ethylphenyl group and an indolyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The indole group is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a urea core, with an ethylphenyl group attached to one nitrogen atom and an indolyl group attached to the other .


Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, depending on the specific substituents present . For example, they can undergo hydrolysis to form amines and isocyanic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Urea derivatives are typically solid at room temperature and are often soluble in organic solvents .

Scientific Research Applications

Crystal Structure and Biological Activity

The crystal structure of a related compound, 1-[1-(2-hydroxyphenyl)ethylideneamino]-3-(1H-indol-3-ylmethyleneamino)urea, shows a planar indole component twisted with respect to the molecule, involved in both intramolecular and intermolecular hydrogen bonds, indicating potential for biological activity exploration (S. M. Saharin et al., 2008).

Synthetic Methodologies

The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for synthesizing ureas demonstrates a one-pot method for converting carboxylic acids to ureas, highlighting an environmentally friendly and cost-effective approach (Kishore Thalluri et al., 2014).

Antitumor Activities

A study on 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea's structure and antitumor activity emphasizes its potential in CDK4 target inhibition, supported by MTT assay and docking studies (Ch Hu et al., 2018).

Interaction with Fluoride

Research on 1,3-bis(4-nitrophenyl)urea interacting with oxoanions and inducing urea deprotonation by fluoride ion showcases the compound's chemical behavior, useful in understanding hydrogen bonding and proton transfer mechanisms (M. Boiocchi et al., 2004).

Catalysis

The development of a Zr(IV)-based UiO-67 metal-organic framework with urea-functionalized linkers for catalysis illustrates the utility of urea derivatives in enhancing chemical reactions, particularly in Friedel-Crafts alkylation (Aniruddha Das et al., 2019).

Mechanism of Action

The mechanism of action of “1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea” would likely depend on its specific bioactivity. Many urea derivatives exhibit bioactivity by interacting with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with “1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea” would depend on its specific structure and bioactivity. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea” would likely depend on its specific bioactivity. If it exhibits promising bioactivity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-12-7-3-5-9-14(12)19-17(21)20-16-11-18-15-10-6-4-8-13(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIVRIYUBIFCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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